Sacubitril-d4

Descripción general

Descripción

Se utiliza principalmente como un estándar interno para la cuantificación de Sacubitril en diversos métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Sacubitril es un profármaco de éster etílico de la forma del inhibidor de la neprilisina LBQ657, que se usa en combinación con valsartán para el tratamiento de la insuficiencia cardíaca y la hipertensión .

Métodos De Preparación

La preparación de AHU377-d4 implica varios pasos sintéticos. El proceso comienza con óxido de bencilo glicidólico quiral como material de inicio. Este compuesto sufre una reacción aditiva con un reactivo de Grignard de bifenilo, seguido de una reacción de Mitsunobu con succinimida o ftalimida . El compuesto intermedio obtenido después de eliminar la protección bencílica se oxida para formar un aldehído, que luego reacciona con un reactivo de ilido de fósforo para obtener el compuesto intermedio objetivo . El producto final, AHU377-d4, se obtiene mediante hidrogenación catalítica selectiva e hidrólisis del único enlace amida .

Análisis De Reacciones Químicas

AHU377-d4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto intermedio se oxida para formar un aldehído.

Reducción: La hidrogenación catalítica selectiva se utiliza para obtener el producto final.

Sustitución: La reacción de Mitsunobu implica la sustitución de un grupo hidroxilo con un grupo succinimida o ftalimida.

Los reactivos comunes utilizados en estas reacciones incluyen reactivo de Grignard de bifenilo, succinimida o ftalimida, reactivo de ilido de fósforo y catalizadores para la hidrogenación . Los principales productos formados a partir de estas reacciones son los compuestos intermedios y el producto final, AHU377-d4 .

Aplicaciones Científicas De Investigación

Background on Sacubitril-d4

Sacubitril is a neprilysin inhibitor that, when combined with valsartan (an angiotensin receptor blocker), forms the drug Entresto, which is used for treating heart failure with reduced ejection fraction (HFrEF). The deuterated version, this compound, serves as an internal standard in various analytical methods due to its similar chemical properties to sacubitril, allowing for more accurate quantification in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is extensively used as an internal standard in LC-MS/MS methods for quantifying sacubitril and valsartan in plasma. The following table summarizes key studies that have developed LC-MS/MS methods incorporating this compound:

These studies emphasize the critical role of this compound in enhancing the precision of pharmacokinetic assessments.

Bioequivalence Studies

This compound has been utilized in bioequivalence studies to compare different formulations of sacubitril/valsartan. The use of deuterated compounds allows researchers to account for variability in sample preparation and analysis, thus providing reliable data on the bioavailability of new formulations.

Pharmacokinetics and Pharmacodynamics

Research involving this compound has contributed significantly to understanding the pharmacokinetics of sacubitril. For instance, studies have shown that the presence of this compound can help delineate metabolic pathways and assess how variations in dosing affect drug levels in patients with heart failure.

Case Studies

- PARADIGM-HF Trial : This pivotal trial demonstrated that sacubitril/valsartan significantly reduces cardiovascular death and hospitalization due to heart failure compared to enalapril. Research involving this compound provided insights into patient responses based on metabolic profiles .

- Atrial Fibrillation Prevention : A systematic review indicated that sacubitril/valsartan may reduce the incidence of atrial fibrillation in heart failure patients, with studies utilizing this compound to monitor drug levels accurately across different patient demographics .

Mecanismo De Acción

AHU377-d4, como una forma deuterada de Sacubitril, comparte el mismo mecanismo de acción que Sacubitril. Sacubitril es un profármaco que se activa a sacubitrilat (LBQ657) mediante des-etilacion a través de esterasas . Sacubitrilat inhibe la enzima neprilisina, que es responsable de la degradación de los péptidos natriuréticos auricular y cerebral . Estos péptidos reducen la presión arterial al reducir el volumen sanguíneo . La combinación de Sacubitril con valsartán, un bloqueador del receptor de la angiotensina, proporciona un doble mecanismo de acción que apunta tanto al sistema renina-angiotensina como al sistema de péptidos natriuréticos .

Comparación Con Compuestos Similares

AHU377-d4 es único debido a su forma deuterada, que proporciona una mayor estabilidad y permite una cuantificación más precisa en los métodos analíticos . Los compuestos similares incluyen:

Sacubitril calcio: Otra forma de Sacubitril utilizada en aplicaciones de investigación y clínicas.

La singularidad de AHU377-d4 radica en su uso como un estándar interno, que es crucial para una cuantificación precisa y confiable de Sacubitril en varios métodos analíticos .

Actividad Biológica

Sacubitril-d4 is a deuterated form of sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure with reduced ejection fraction (HFrEF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Sacubitril functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting natriuresis (the excretion of sodium in urine), vasodilation, and reduced cardiac stress. The combination of sacubitril with valsartan, an angiotensin II receptor blocker (ARB), enhances the therapeutic effects by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and increasing natriuretic peptide levels .

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key findings from clinical studies include:

- Reduction in Cardiovascular Mortality : In the PARADIGM-HF trial, sacubitril/valsartan demonstrated a 20% reduction in cardiovascular mortality compared to enalapril .

- Improvement in Heart Failure Symptoms : Patients treated with sacubitril/valsartan showed significant improvements in New York Heart Association (NYHA) functional class and quality of life measures .

- Reduction in Hospitalization Rates : The use of sacubitril/valsartan has been associated with fewer hospitalizations for heart failure exacerbations .

Clinical Studies

1. PARADIGM-HF Trial

This pivotal study involved 8,399 patients with HFrEF and compared sacubitril/valsartan to enalapril. The results indicated a significant reduction in the composite endpoint of cardiovascular death or first hospitalization for heart failure (21.8% vs. 26.5%, hazard ratio 0.80) over a median follow-up of 27 months .

| Endpoint | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |

|---|---|---|---|

| Cardiovascular Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) |

2. PARAMOUNT Study

This phase II trial evaluated the efficacy and safety of sacubitril/valsartan versus valsartan alone over 36 weeks. Results showed significant decreases in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and improvements in left atrial size and remodeling .

Case Studies

A notable case study highlighted the effectiveness of sacubitril/valsartan in a patient with advanced heart failure who had previously been unresponsive to conventional therapies. After initiating treatment, the patient exhibited marked improvements in functional capacity and quality of life, corroborating findings from larger trials .

Safety Profile

The safety profile of this compound aligns with that of sacubitril, showing common adverse effects such as hypotension, hyperkalemia, and renal impairment. Monitoring renal function and serum potassium levels is crucial during therapy initiation and dose adjustments .

Propiedades

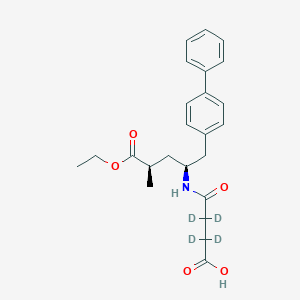

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.